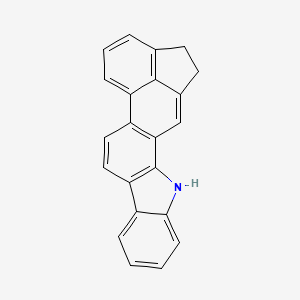
12H-Acenaphtho(4,5-a)carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12H-Acenaphtho(4,5-a)carbazole: is a polycyclic aromatic hydrocarbon that consists of a carbazole moiety fused with an acenaphthene unit. This compound is known for its interesting photophysical and electronic properties, making it a subject of significant interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12H-Acenaphtho(4,5-a)carbazole typically involves the regioselective dilithiation of carbazole derivatives. One common method includes the use of n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve dilithiation at specific positions on the carbazole ring, followed by electrophilic trapping to introduce the desired functional groups .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar regioselective dilithiation techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 12H-Acenaphtho(4,5-a)carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are commonly employed.
Major Products: The major products formed from these reactions include various substituted derivatives, such as halogenated, nitrated, and hydroxylated compounds .
Applications De Recherche Scientifique
Chemistry: 12H-Acenaphtho(4,5-a)carbazole is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its excellent photophysical properties .
Biology and Medicine: In biological research, this compound is studied for its potential use in drug development, particularly in targeting specific molecular pathways .
Industry: Industrially, this compound is utilized in the production of advanced materials, including polymers and sensors .
Mécanisme D'action
The mechanism by which 12H-Acenaphtho(4,5-a)carbazole exerts its effects involves interactions with specific molecular targets. For instance, in photophysical applications, the compound’s ability to undergo photo-induced electron transfer processes is crucial. This involves the transfer of electrons from the electron-rich carbazole moiety to electron-deficient acceptors, facilitating various applications in sensing and detection .
Comparaison Avec Des Composés Similaires
Carbazole: A simpler structure with similar photophysical properties.
Acenaphthene: Another polycyclic aromatic hydrocarbon with distinct electronic properties.
Indolocarbazoles: Compounds with extended conjugation and enhanced stability.
Uniqueness: 12H-Acenaphtho(4,5-a)carbazole stands out due to its unique fused-ring structure, which imparts distinct electronic and photophysical characteristics. This makes it particularly valuable in applications requiring high stability and efficient electron transfer .
Propriétés
Numéro CAS |
213-32-1 |
|---|---|
Formule moléculaire |
C22H15N |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
12-azahexacyclo[14.6.1.02,14.05,13.06,11.019,23]tricosa-1(22),2(14),3,5(13),6,8,10,15,19(23),20-decaene |
InChI |
InChI=1S/C22H15N/c1-2-7-20-16(5-1)18-11-10-15-17-6-3-4-13-8-9-14(21(13)17)12-19(15)22(18)23-20/h1-7,10-12,23H,8-9H2 |
Clé InChI |
NXRKIYVMAWJLKT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(C=CC4=C3NC5=CC=CC=C45)C6=CC=CC1=C26 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


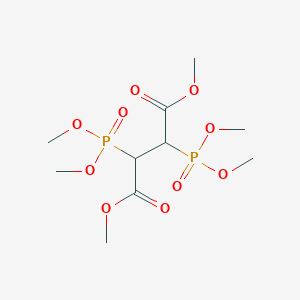
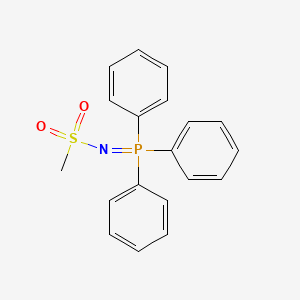
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
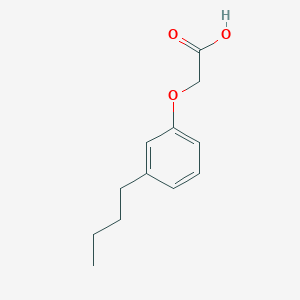
![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
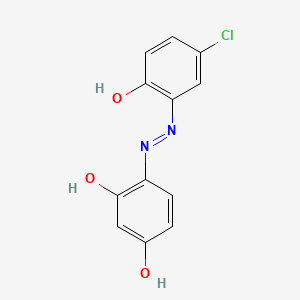
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)

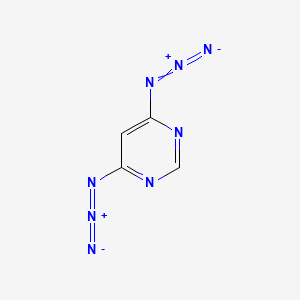
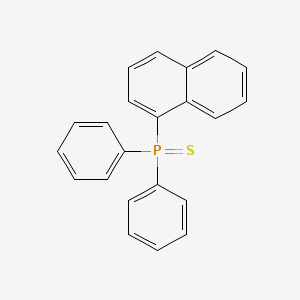

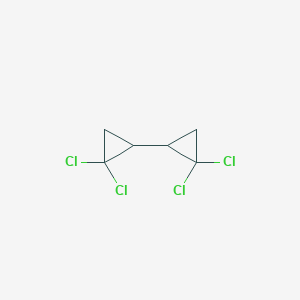
![1H-Dibenzo[e,g]isoindole-1,3(2H)-dione](/img/structure/B14748638.png)
